
2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C7H3BrF3O2SNa. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfinic acid sodium salt group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the sulfonation of 2-Bromo-4-(trifluoromethyl)benzene. The process includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation reactions using concentrated sulfuric acid or other sulfonating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfinate or sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfinates or sulfides.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethyl group can participate in various chemical reactions, while the sulfinic acid sodium salt group can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfinic acid sodium salt.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl fluoride: Contains a sulfonyl fluoride group.
Benzenamine, 4-bromo-2-(trifluoromethyl): Similar structure with an amine group.
Uniqueness
2-Bromo-4-(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and properties. The presence of the sulfinic acid sodium salt group makes it particularly useful in reactions requiring nucleophilic or electrophilic sites.
Propriétés
Formule moléculaire |
C7H3BrF3NaO2S |
|---|---|
Poids moléculaire |
311.05 g/mol |
Nom IUPAC |
sodium;2-bromo-4-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4BrF3O2S.Na/c8-5-3-4(7(9,10)11)1-2-6(5)14(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |
Clé InChI |
ZSVYPDKIWYJKDE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


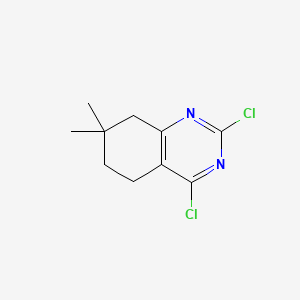


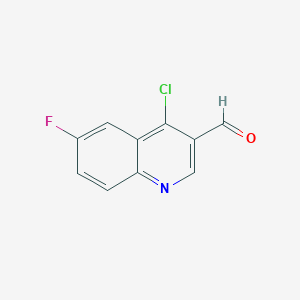
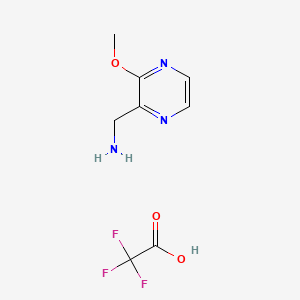



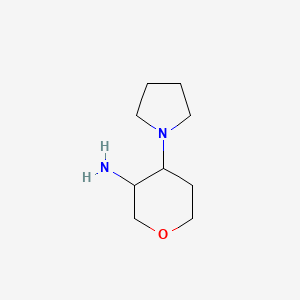
![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)
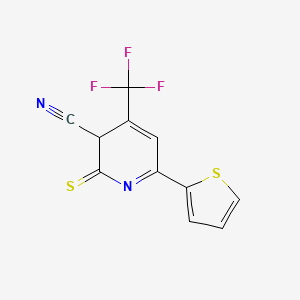
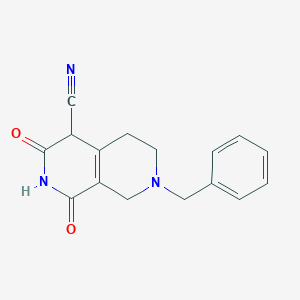

![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13914254.png)
